molecular formula C10H12O B1209841 3,5-Dimethylstyrene oxide CAS No. 80648-26-6

3,5-Dimethylstyrene oxide

Cat. No. B1209841
CAS RN: 80648-26-6
M. Wt: 148.2 g/mol
InChI Key: UBGIJOKJNYTJKE-UHFFFAOYSA-N
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Description

3,5-Dimethylstyrene oxide is a chemical compound with the molecular formula C10H12O . It contains a total of 24 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic ether, and 1 Oxirane .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylstyrene oxide comprises 23 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, and 1 Oxygen atom . It also contains 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic ether, and 1 Oxirane .

Scientific Research Applications

Mutagenic Potencies and Chemical Reactivity

The mutagenic activities of various styrene oxide derivatives, including 3,5-Dimethylstyrene oxide (DMSO), have been studied extensively. Sugiura and Goto (1981) found that the mutation frequency of 3,4-dimethylstyrene oxide was higher in certain bacterial strains, indicating its significant mutability. The study also revealed that the mutagenic effect of a chemical depends not just on the quantity of adducts formed but also on the structure of these adducts (Sugiura & Goto, 1981).

Alkylation of Nucleophiles

An in vitro study by Hemminki, Heinonen, and Vainio (1981) on the alkylation activity of styrene oxide analogues, including 3,5-dimethylstyrene oxide, used guanosine as a nucleophile. The study found that the rates of guanosine alkylation by these compounds were distinct, with 3,5-dimethylstyrene oxide forming main alkyl products at N-7. This research provides insight into the chemical interactions and potential applications of 3,5-dimethylstyrene oxide in biological systems (Hemminki, Heinonen, & Vainio, 1981).

Oxidation of Dimethyl Sulfoxide Solutions

In the field of electrochemistry, the study of dimethyl sulfoxide (DMSO) solutions, particularly their oxidation by oxygen reduction, is relevant. Sharon et al. (2013) conducted an in-depth study on DMSO stability in the presence of electroactive lithium oxygen species. This research is significant for understanding the behavior of similar compounds, including 3,5-dimethylstyrene oxide, in electrochemical applications, such as in lithium–oxygen batteries (Sharon et al., 2013).

Catalytic Performance in Synthesis

An educational research experiment focused on the synthesis of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate. This approach involved comprehensive training in physical chemistry, organic chemistry, and analytical chemistry. While this study did not directly involve 3,5-dimethylstyrene oxide, it provides insights into the broader context of using similar compounds in catalytic and synthetic applications (He De-hua, Shi Lei, & Ma Ying, 2006).

Safety and Hazards

3,5-Dimethylstyrene oxide is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3,5-dimethylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-3-8(2)5-9(4-7)10-6-11-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGIJOKJNYTJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001371
Record name 2-(3,5-Dimethylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylstyrene oxide

CAS RN

80648-26-6
Record name 3,5-Dimethylstyrene oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080648266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-Dimethylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,5-Dimethylstyrene oxide interact with biological molecules like DNA?

A: While the provided study [] does not directly investigate 3,5-Dimethylstyrene oxide, it explores the alkylating potential of various styrene oxide analogues. The research demonstrates that styrene oxides can react with nucleophilic sites on biological molecules like guanosine, a component of DNA. This alkylation occurs through the opening of the epoxide ring by nucleophilic attack. Although the study doesn't specifically analyze 3,5-Dimethylstyrene oxide, the presence of methyl substituents on the aromatic ring could influence its reactivity and alkylation potential compared to unsubstituted styrene oxide. Further research is needed to determine the specific reactivity and potential DNA alkylation by 3,5-Dimethylstyrene oxide.

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